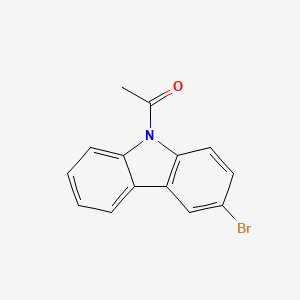

9-Acetyl-3-bromocarbazole

Description

9-Acetyl-3-bromocarbazole is a carbazole derivative characterized by a tricyclic aromatic structure comprising two benzene rings fused to a pyrrole ring. The compound features an acetyl group (-COCH₃) at the 9-position and a bromine atom at the 3-position. The acetyl group introduces electron-withdrawing effects, which can influence reactivity and electronic properties, while bromine serves as a versatile functional group for cross-coupling reactions.

Properties

IUPAC Name |

1-(3-bromocarbazol-9-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c1-9(17)16-13-5-3-2-4-11(13)12-8-10(15)6-7-14(12)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIHGPGICNPCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364923 | |

| Record name | 9-acetyl-3-bromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177775-86-9 | |

| Record name | 9-acetyl-3-bromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-3-bromocarbazole typically involves the bromination of carbazole followed by acetylation. One common method involves reacting carbazole with N-bromosuccinimide in ethyl acetate to obtain 3-bromocarbazole. This intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 9-Acetyl-3-bromocarbazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different carbazole derivatives.

Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Silver oxide or potassium permanganate in acetone.

Reduction: Lithium aluminum hydride (LAH) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted carbazoles and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have explored the cytotoxic effects of 9-acetyl-3-bromocarbazole against various cancer cell lines. For instance, carbazole derivatives have shown promising results in inhibiting gastric adenocarcinoma and melanoma cell lines. The compound's structural modifications enhance its binding affinity to target proteins, thus improving its anticancer efficacy. Notably, compounds derived from the carbazole scaffold have been reported to exhibit low IC50 values, indicating potent activity against cancer cells while maintaining lower toxicity towards normal cells .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. These findings underscore the potential of this compound as a lead molecule for developing novel anticancer agents .

Photophysical Properties

2.1 Room Temperature Phosphorescence

this compound has been investigated for its room temperature phosphorescent properties. The compound exhibits unique luminescent characteristics that make it suitable for applications in optical devices. Its ability to emit light at room temperature is particularly advantageous for developing new materials in organic electronics .

2.2 OLED Applications

The compound serves as a building block in the synthesis of materials for OLEDs. Its derivatives are utilized to enhance the efficiency and stability of light-emitting devices. The incorporation of this compound into polymer matrices has shown improvements in device performance metrics, such as luminance and efficiency .

Material Science Applications

3.1 Organic Photovoltaics

In addition to its role in OLEDs, this compound is being explored as an electron donor material in organic photovoltaic cells (OPVs). Its structural properties allow it to facilitate charge transport within the device architecture, contributing to enhanced energy conversion efficiencies .

3.2 Synthesis of Advanced Materials

The compound is also used as an intermediate in synthesizing more complex structures for various applications, including sensors and other electronic components. Its bromine substituent allows for versatile chemical modifications that can tailor its properties for specific applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Huang et al., 2021 | Anticancer Activity | Identified high inhibitory activity against A875 melanoma cells with low toxicity to normal cells. |

| Zhang et al., 2020 | Photophysical Properties | Demonstrated efficient room temperature phosphorescence suitable for OLED applications. |

| Gao et al., 2020 | Organic Photovoltaics | Explored the use of carbazole derivatives as electron donors, enhancing OPV performance metrics. |

Mechanism of Action

The mechanism of action of 9-Acetyl-3-bromocarbazole involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo redox reactions and form stable intermediates that can interact with biological molecules . The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes through its redox activity .

Comparison with Similar Compounds

The structural and functional attributes of 9-Acetyl-3-bromocarbazole can be contextualized against related carbazole derivatives, as outlined below:

Structural and Functional Comparisons

Key Observations :

- Substituent Effects: The acetyl group in this compound contrasts with the bromobutyl chain in 9-(4-bromobutyl)-9H-carbazole, which is used as a dendrimer precursor . Bromine at C3 in this compound and 9-(4-Biphenylyl)-3-bromocarbazole offers reactivity for Suzuki or Ullmann couplings, unlike the methyl group in 9-Benzoyl-3-methyltetrahydrocarbazole, which limits such transformations .

- Synthesis Yields: 9-(4-Bromobutyl)-9H-carbazole was synthesized in 89.5% yield via alkylation with 1,4-dibromobutane .

- Similar evaluations for this compound remain unreported.

Biological Activity

9-Acetyl-3-bromocarbazole is a member of the carbazole family, which is known for its diverse biological activities. Carbazoles are heterocyclic compounds that have been extensively studied for their pharmacological potential, including antimicrobial, antitumor, and neuroprotective properties. This article focuses on the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound is represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of carbazole derivatives, including this compound. In a study assessing various carbazole derivatives, it was found that compounds containing bromine at specific positions exhibited significant antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli .

| Compound | Activity Against Bacillus subtilis | Activity Against Escherichia coli |

|---|---|---|

| This compound | Moderate (31.25 µg/ml) | Moderate (62.5 µg/ml) |

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. It has shown promise in inhibiting cell proliferation in cancer cell lines. For instance, a series of N-substituted carbazoles were evaluated for their ability to inhibit STAT3 activation, a pathway often involved in tumor growth and survival. Compounds similar to this compound demonstrated significant inhibition of STAT3 at concentrations as low as 50 µM .

Neuroprotective Effects

Neuroprotective properties are another significant aspect of the biological activity of this compound. Research indicates that certain carbazole derivatives can protect neuronal cells from oxidative stress-induced damage. For example, compounds with structural similarities to this compound were shown to exhibit neuroprotective effects against glutamate-induced toxicity in neuronal cell lines .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of brominated carbazoles, including this compound, revealed their effectiveness against various bacterial strains. The disk diffusion method demonstrated zones of inhibition ranging from 11.1 mm to 24.0 mm at a concentration of 50 µg/ml .

Case Study 2: Antitumor Activity

In vitro experiments showed that this compound could inhibit the growth of human cancer cell lines effectively. The compound's mechanism was linked to its ability to modulate key signaling pathways involved in cell cycle regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.